N,N-diallyl-N'-(2,4-dimethoxyphenyl)urea
Description
N,N-Diallyl-N'-(2,4-dimethoxyphenyl)urea is a urea derivative characterized by two allyl groups attached to the nitrogen atoms of the urea moiety and a 2,4-dimethoxyphenyl substituent on the aryl group. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1,1-bis(prop-2-enyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-9-17(10-6-2)15(18)16-13-8-7-12(19-3)11-14(13)20-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDCVFFXGQXZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N(CC=C)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Effects on Chemical Properties
The substituents on urea derivatives significantly alter their physical, chemical, and biological properties. Below is a comparative analysis of key compounds:
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Electronic Effects : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing solubility in polar solvents. In contrast, fluometuron’s trifluoromethyl group is electron-withdrawing, increasing hydrophobicity .
- Molecular Weight : The target compound’s lower molecular weight (~262.3 g/mol) compared to sulfonyloxy-substituted ureas (e.g., 408.48 g/mol in ) may improve bioavailability or diffusion in applications like agrochemicals .
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